Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Overview
Description
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a complex organic compound. It contains a phenyl group, a tert-butyl group, a p-tolyl group, a pyrazol group, and a carbamate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of a pyrazol group, a type of nitrogen-containing heterocycle, is particularly noteworthy as these structures are common in a wide range of synthesized drugs .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple functional groups. The pyrazol group in particular is a versatile synthetic building block in the synthesis of remarkable organic molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. Unfortunately, specific information on these properties is not available .Future Directions
Properties
IUPAC Name |
phenyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-10-12-16(13-11-15)24-19(14-18(23-24)21(2,3)4)22-20(25)26-17-8-6-5-7-9-17/h5-14H,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILADEPIWJTLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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